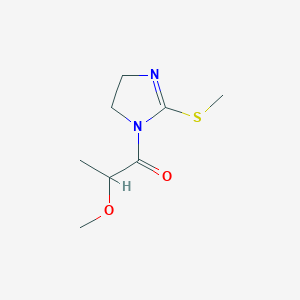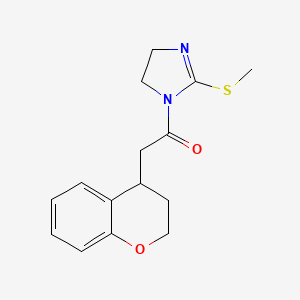![molecular formula C17H22N2O2 B7584406 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a potent agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons.
作用機序
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one activates the TRPV1 channel by binding to a site on the channel's extracellular domain. This binding leads to a conformational change in the channel, which allows the influx of cations such as calcium and sodium into the cell. This influx of cations leads to depolarization of the cell membrane, which in turn leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to induce calcium influx in TRPV1-expressing cells, which leads to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These pathways are involved in a variety of physiological processes such as cell proliferation, inflammation, and apoptosis.
実験室実験の利点と制限
One of the advantages of using 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one in lab experiments is its high potency and selectivity for the TRPV1 channel. This allows researchers to study the channel's function and regulation with high specificity. However, one limitation of using 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one is its potential toxicity to cells and tissues. 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one in scientific research. One direction is to study the role of the TRPV1 channel in cancer progression. TRPV1 has been shown to be upregulated in several types of cancer, and 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one could be used to study the channel's role in cancer development and metastasis. Another direction is to develop novel TRPV1 agonists based on the structure of 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one. These agonists could be used as potential therapeutic agents for the treatment of pain and inflammation.
合成法
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one can be synthesized by reacting 5,6-dimethyl-2-hydroxybenzaldehyde with methylamine and 2-methylpiperidin-1-one. The reaction is carried out under reflux in the presence of a catalyst such as para-toluenesulfonic acid. The resulting product is purified by recrystallization in a suitable solvent such as ethanol.
科学的研究の応用
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been widely used in scientific research as a tool to study the TRPV1 channel. The TRPV1 channel is involved in a variety of physiological processes such as pain sensation, thermoregulation, and inflammation. 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to activate the TRPV1 channel in a dose-dependent manner, which makes it a useful tool to study the channel's function and regulation.
特性
IUPAC Name |
5-[(5,6-dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-13-8-15(21-16(13)7-12(11)2)9-18-14-4-5-17(20)19(3)10-14/h6-8,14,18H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECGRFOPFZKVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)CNC3CCC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)




![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)